3-Butoxybenzoyl chloride
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Overview
Description
3-Butoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It is a specialty product used primarily in proteomics research . This compound is characterized by the presence of a benzoyl chloride group substituted with a butoxy group at the third position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butoxybenzoyl chloride can be synthesized through the acylation of 3-butoxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions must be carefully controlled to avoid over-chlorination and to ensure complete conversion of the acid to the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxybenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-butoxybenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild conditions to form esters, amides, and thioesters, respectively.
Hydrolysis: Typically carried out in aqueous or alcoholic media at room temperature.
Reduction: Conducted in anhydrous conditions to prevent side reactions.
Major Products Formed:
Esters and Amides: Formed through nucleophilic substitution reactions.
3-Butoxybenzoic Acid: Formed through hydrolysis.
3-Butoxybenzyl Alcohol: Formed through reduction.
Scientific Research Applications
3-Butoxybenzoyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology . Its applications include:
Proteomics Research: Used as a reagent for the modification of proteins and peptides.
Organic Synthesis: Employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of functionalized materials for advanced applications.
Mechanism of Action
The mechanism of action of 3-butoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of esters, amides, and other derivatives. The molecular targets include hydroxyl, amino, and thiol groups present in various substrates.
Comparison with Similar Compounds
4-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of a butoxy group.
4-Fluorobenzoyl Chloride: Contains a fluorine atom instead of a butoxy group.
4-Methylbenzoyl Chloride: Features a methyl group in place of the butoxy group.
Uniqueness: 3-Butoxybenzoyl chloride is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the butoxy group is required for the desired chemical transformation.
Properties
IUPAC Name |
3-butoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWJITZVIMLMNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594162 |
Source
|
Record name | 3-Butoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89790-29-4 |
Source
|
Record name | 3-Butoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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